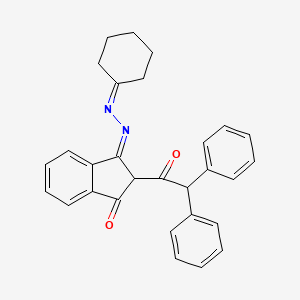
2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one involves multiple steps. The primary synthetic route includes the reaction of cyclohexanone with diphenylacetyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with indan-1-one under specific conditions to yield the final compound .
Análisis De Reacciones Químicas
2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .
Comparación Con Compuestos Similares
2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one can be compared with other similar compounds such as:
2-Diphenylacetyl-3-(ethylidene-hydrazono)indan-1-one: This compound has a similar structure but with an ethylidene group instead of a cyclohexyl group.
2-Diphenylacetyl-3-(phenyl-hydrazono)indan-1-one: This compound has a phenyl group instead of a cyclohexyl group. The uniqueness of this compound lies in its specific hydrazono group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
108041-11-8 |
|---|---|
Fórmula molecular |
C29H26N2O2 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
(3E)-3-(cyclohexylidenehydrazinylidene)-2-(2,2-diphenylacetyl)inden-1-one |
InChI |
InChI=1S/C29H26N2O2/c32-28-24-19-11-10-18-23(24)27(31-30-22-16-8-3-9-17-22)26(28)29(33)25(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-2,4-7,10-15,18-19,25-26H,3,8-9,16-17H2/b31-27- |
Clave InChI |
CULXSTLNPHOSFZ-QVTSOHHYSA-N |
SMILES |
C1CCC(=NN=C2C(C(=O)C3=CC=CC=C32)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CC1 |
SMILES isomérico |
C1CCC(=N/N=C/2\C(C(=O)C3=CC=CC=C32)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CC1 |
SMILES canónico |
C1CCC(=NN=C2C(C(=O)C3=CC=CC=C32)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



